molecular formula C13H11BrN2 B1483654 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2092803-15-9

4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1483654
CAS RN: 2092803-15-9
M. Wt: 275.14 g/mol
InChI Key: JXZCSHGKEGYXIM-UHFFFAOYSA-N
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Description

The compound “4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a bromomethyl group, a phenyl group, and a prop-2-yn-1-yl group .

Scientific Research Applications

Synthesis and Structural Characterization

4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole and its derivatives have been primarily studied for their synthesis methods and structural characterization. The compounds synthesized by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids show distinct dihedral angles between the pyrazole and fluoro-substituted rings, as elucidated through X-ray single crystal structure determination (Loh et al., 2013). Similarly, the synthesis of other N-phenylpyrazole derivatives with different aromatic ring systems at position 4 demonstrates the importance of structural variation in achieving different biological activities (Farag et al., 2008).

Antimicrobial Properties

Several derivatives of 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole have shown promising antimicrobial properties. For instance, certain phenylpyrazole compounds exhibit inhibitory effects against pathogenic yeast (Candida albicans) and mould (Aspergillus), with the bromoacetyl moiety on the pyrazole ring being a significant contributor to antifungal activity (Farag et al., 2008).

Application in Organic Synthesis

The compound and its related derivatives are extensively used in organic synthesis, forming a variety of complex compounds with potential biological applications. For example, the synthesis of new N,2,3-triazole-pyrazole hybrids showcases the role of 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole derivatives in producing compounds with antimicrobial properties (Pervaram et al., 2017). Moreover, the synthesis methodologies reported for 4-phenyl-1H-pyrazoles emphasize the functionalization of the pyrazole ring to achieve novel structural features and biological activities (Olguín & Brooker, 2011).

Fluorescent Properties

The study of fluorescent properties of pyrazoline derivatives, like the one where the fluorescence emission is observed in the blue region of the visible spectrum, highlights the potential application of these compounds in material science and bio-imaging (Ibrahim et al., 2016).

properties

IUPAC Name

4-(bromomethyl)-3-phenyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZCSHGKEGYXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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